Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester
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Overview
Description
Acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a sulfinyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester typically involves the esterification of acetic acid with a suitable alcohol in the presence of a catalyst. One common method is the reaction of acetic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where acetic acid and tert-butyl alcohol are fed into a reactor containing a solid acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its sulfinyl and ester groups. The sulfinyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, tert-butyl ester: Similar ester structure but lacks the sulfinyl group.
Acetic acid, [(S)-(1,1-dimethylethyl)sulfinyl]-, ethyl ester: Similar structure with an ethyl ester instead of a tert-butyl ester.
Acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, methyl ester: Similar structure with a methyl ester instead of a tert-butyl ester.
Uniqueness
The presence of both the sulfinyl group and the tert-butyl ester in acetic acid, [®-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester makes it unique compared to other similar compounds
Properties
CAS No. |
594836-30-3 |
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Molecular Formula |
C10H20O3S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
tert-butyl 2-[(R)-tert-butylsulfinyl]acetate |
InChI |
InChI=1S/C10H20O3S/c1-9(2,3)13-8(11)7-14(12)10(4,5)6/h7H2,1-6H3/t14-/m1/s1 |
InChI Key |
SQDGOSHTGDYCQI-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[S@@](=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)C(C)(C)C |
Origin of Product |
United States |
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